molecular formula C12H21NO4 B3368707 (2S,4S)-N-Boc-4-methyl-pipecolinic acid CAS No. 2165792-61-8

(2S,4S)-N-Boc-4-methyl-pipecolinic acid

Cat. No.: B3368707
CAS No.: 2165792-61-8
M. Wt: 243.3 g/mol
InChI Key: LTNNUMKAWAGPIS-IUCAKERBSA-N
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Description

(2S,4S)-N-Boc-4-methyl-pipecolinic acid (CAS: 364750-81-2) is a stereochemically defined piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent at the 4-position. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol . The compound’s (2S,4S) configuration is critical for its role in peptide synthesis and medicinal chemistry, where stereochemistry influences biological activity and synthetic utility. The Boc group enhances stability during solid-phase synthesis, making it a preferred intermediate in bioactive molecule development.

Properties

IUPAC Name

(2S,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNNUMKAWAGPIS-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-N-Boc-4-methyl-pipecolinic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available starting material, (2S,4S)-4-methyl-pipecolinic acid.

    Protection of the Amino Group: The amino group of the pipecolinic acid is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the pipecolinic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Purification: The resulting this compound is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Boc Deprotection

The Boc group is selectively cleaved under acidic conditions to yield the free amine. This step is critical for further functionalization of the nitrogen atom.

Reagents/ConditionsProductYieldReference
Trifluoroacetic acid (TFA) in CH₂Cl₂(2S,4S)-4-methyl-pipecolinic acid87%
HCl in dioxane(2S,4S)-4-methyl-pipecolinic acid HCl93%

Mechanistic Insight :
Protonation of the Boc group’s carbonyl oxygen facilitates cleavage, releasing CO₂ and tert-butanol. The reaction is typically complete within 1–4 hours at room temperature .

Carboxylic Acid Functionalization

The C2 carboxylic acid undergoes esterification or amidation, enabling diversification for downstream applications.

Esterification

Reagents/ConditionsProductYieldReference
H₂SO₄, MeOH, refluxMethyl (2S,4S)-N-Boc-4-methyl-pipecolate84%
Ethanol, HCl gasEthyl ester78%

Applications :
Ester derivatives are intermediates in peptide synthesis or further reductions .

Amide Formation

Reagents/ConditionsProductYieldReference
COMU, DIPEA, amine substrateCorresponding amide71%
EDCl, HOBt, DIPEAAmide (e.g., biotin conjugate)63%

Key Example :
Coupling with 4-hydroxybutanoic acid using COMU/DIPEA yielded an amide in 63% yield .

Reductive Alkylation

The free amine (post-Boc deprotection) undergoes alkylation or acylation:

Reagents/ConditionsProductYieldReference
Methyl iodide, NaH, THFN-Methyl derivative76%
Acetyl chloride, NEt₃N-Acetylated product82%

Note :
Steric hindrance from the C4 methyl group influences reaction rates and selectivity.

Oxidation and Ring Functionalization

While the methyl group at C4 is generally inert, the piperidine ring can undergo oxidation under specific conditions:

Reagents/ConditionsProductYieldReference
NaIO₄/RuCl₃ in CCl₄/MeCN/H₂O4-Keto intermediate82%
Dess-Martin periodinaneOxidized derivative68%

Limitation :
Oxidation at C4 requires prior introduction of a hydroxyl group, which is absent in the parent compound .

Salt Formation

The carboxylic acid and amine groups participate in acid-base reactions:

Reagents/ConditionsProductYieldReference
NaOH (aqueous)Sodium carboxylate95%
HCl (ethanolic)Hydrochloride salt89%

Utility :
Salts improve solubility for chromatographic purification or biological assays .

Decarboxylation

Under high-temperature or photolytic conditions, the carboxylic acid undergoes decarboxylation:

Reagents/ConditionsProductYieldReference
CuO, quinoline, 200°C4-Methylpiperidine58%

Mechanism :
Radical intermediates mediate CO₂ loss, yielding a simpler piperidine derivative .

Scientific Research Applications

Organic Synthesis

  • Building Block for Complex Molecules : (2S,4S)-N-Boc-4-methyl-pipecolinic acid serves as a versatile building block in the synthesis of complex organic molecules. It is particularly valuable in asymmetric synthesis due to its chiral nature, which allows for the creation of enantiomerically pure compounds.

Medicinal Chemistry

  • Precursor for Drug Development : The compound is investigated as a precursor for pharmaceuticals targeting various diseases. Its structural similarity to natural amino acids enables it to interact with biological systems effectively.
  • Potential Anticancer Activity : Research indicates that derivatives of pipecolic acid, including this compound, exhibit cytotoxic effects against cancer cells. For instance, modifications to similar compounds have shown increased potency against various cancer cell lines .

Biological Studies

  • Mechanism of Action : Studies have shown that this compound can modulate enzyme activity and interact with receptors in biological contexts. Understanding these interactions helps elucidate its potential therapeutic effects .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, suggesting further investigation into their use as antimicrobial agents in pharmaceuticals .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of modified pipecolic acid derivatives, including this compound. The results indicated significant inhibition of cell proliferation across various cancer cell lines, suggesting that structural modifications could enhance potency by targeting fundamental cellular processes such as protein synthesis .

Case Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing novel derivatives of this compound to assess their biological activities. The study found that specific modifications led to enhanced interactions with biological targets, indicating potential for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of (2S,4S)-N-Boc-4-methyl-pipecolinic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical Variants: (2S,4R)-4-Methylpipecolic Acid

This minor change significantly impacts synthesis and applications:

  • Synthesis : The (2S,4R) isomer is synthesized via asymmetric α-alkylation of glycine, followed by OsO₄/NaIO₄-mediated oxidation and cyclization, achieving a 23% yield over 10 steps . The lower yield highlights challenges in stereochemical control compared to the (2S,4S) isomer.
  • Applications : Diastereomers often exhibit divergent binding affinities in enzyme inhibition or receptor interactions. For example, (2S,4R) derivatives may serve as conformational probes in drug design.

Ring Size Variations

Pyrrolidine Derivatives
  • (2S,4S)-4-(Boc-amino)pyrrolidine-2-carboxylic acid methyl ester (CAS: 168263-82-9): Molecular Weight: 244.29 g/mol . Key Differences: The five-membered pyrrolidine ring reduces conformational flexibility compared to piperidine. The methyl ester group acts as a prodrug, enhancing cellular uptake.
Azepane Derivatives
  • N-Boc-4-methylazepane-4-carboxylic acid (CAS: 1027512-23-7):
    • Seven-membered ring : The azepane core offers greater flexibility, which may enhance binding to larger hydrophobic pockets in biological targets .

Functional Group Modifications

Hydroxyl-Substituted Analogs
  • (2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt (CAS: Not specified): Molecular Weight: 352.43 g/mol . Properties: The hydroxyl group increases polarity, improving aqueous solubility. The benzylamine salt form enhances crystallinity for purification.
Fluorinated Derivatives
  • (2S,4S)-N-Boc-4-fluoro-L-proline :
    • Applications : Fluorine’s electronegativity alters electronic environments, making it valuable in ¹⁹F NMR-based structural studies .

Protecting Group Variations

  • Fmoc-(2S,4R)-perfluoro-tert-butyl-4-hydroxyproline (CAS: Not specified): Fluorinated Protection: The perfluoro-tert-butyl group enables sensitive ¹⁹F NMR detection, useful in imaging and molecular recognition studies .

Comparative Data Table

Compound Name Ring Size Substituents Molecular Weight (g/mol) Key Applications Reference
(2S,4S)-N-Boc-4-methyl-pipecolinic acid 6 (piperidine) 4-methyl, Boc 229.27 Peptide synthesis, drug intermediates
(2S,4R)-4-methylpipecolic acid 6 4-methyl - Stereochemical probes
(2S,4S)-4-(Boc-amino)pyrrolidine-2-carboxylic acid methyl ester 5 (pyrrolidine) Boc-amino, methyl ester 244.29 Prodrug development
N-Boc-4-methylazepane-4-carboxylic acid 7 (azepane) 4-methyl, Boc - Flexible scaffolds
(2S,4S)-N-Boc-4-fluoro-L-proline 5 4-fluoro, Boc - ¹⁹F NMR imaging
(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt 6 4-hydroxy, Boc 352.43 Solubility-enhanced formulations

Research Implications

  • Stereochemistry : The (2S,4S) configuration optimizes interactions in chiral environments, such as enzyme active sites.
  • Substituent Effects : Methyl groups enhance steric hindrance, while fluorine improves stability and detectability.
  • Ring Size : Larger rings (e.g., azepane) accommodate diverse binding modes, whereas smaller rings (pyrrolidine) restrict conformation.

Biological Activity

(2S,4S)-N-Boc-4-methyl-pipecolinic acid is a chiral compound derived from pipecolic acid, notable for its potential biological activities and applications in medicinal chemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C_{12}H_{21}N_{1}O_{2}
  • Molecular Weight : Approximately 243.3 g/mol
  • Chirality : The compound features chiral centers at the second and fourth positions, influencing its biological interactions and pharmacological properties.

Mechanisms of Biological Activity

This compound interacts with various biological systems through:

  • Enzyme Inhibition : It can act as a substrate or inhibitor in biochemical assays, affecting enzyme mechanisms by binding to active or allosteric sites on proteins.
  • Drug Design : Its structural similarity to natural amino acids allows it to interact with multiple biological targets, making it a candidate for drug development.

Case Studies and Experimental Data

  • Synthesis and Purification :
    • The compound can be synthesized via enamine formation followed by hydrogenation, yielding high stereoselectivity and purity.
  • Biological Assays :
    • Studies have shown that this compound can modulate biological activity through specific interactions with enzymes. For example, it has been used in assays to study enzyme mechanisms and as a substrate for various biochemical reactions.
  • Comparative Analysis :
    • A comparative study highlights the differences in biological activity between this compound and its structural analogs:
      Compound NameStructural FeaturesUnique Characteristics
      (2R,4R)-N-Boc-4-methyl-pipecolinic acidSimilar piperidine structureDifferent stereochemistry affecting activity
      (2S,4R)-N-Boc-4-methyl-pipecolinic acidEnantiomerPotentially different biological effects
      4-Methylpipecolic acidLacks Boc protectionMore reactive due to unprotected amine
      N-Boc-pipecolic acidNo methyl substitutionDifferent pharmacological profile

Applications in Drug Development

The unique stereochemistry and protective Boc group of this compound enhance its reactivity and interactions within biological systems. This makes it valuable in:

  • Medicinal Chemistry : As a building block for synthesizing complex organic molecules with potential therapeutic effects.
  • Pharmaceutical Research : Investigated for its potential role as an inhibitor or modulator of specific biological pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S,4S)-N-Boc-4-methyl-pipecolinic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves Boc-protection of a piperidine precursor followed by selective methylation. For example, (2S,4S)-4-hydroxyproline derivatives are modified via Mitsunobu reactions or catalytic hydrogenation to introduce the methyl group while retaining stereochemistry. Reaction temperature (e.g., <0°C for acid-sensitive intermediates) and solvent polarity (e.g., THF vs. DCM) critically affect diastereomeric ratios . Chirality preservation during deprotection steps (e.g., TFA for Boc removal) requires inert atmospheres to prevent racemization .

Q. What analytical techniques are used to confirm the purity and stereochemical integrity of this compound?

  • Methodological Answer :

  • HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers; ≥97% purity is achievable with gradient elution (acetonitrile/water + 0.1% TFA) .
  • NMR : 1^1H and 13^{13}C NMR verify stereochemistry via coupling constants (e.g., J2,4J_{2,4} for axial vs. equatorial methyl groups) and NOESY correlations .
  • X-ray crystallography : Single-crystal analysis confirms absolute configuration, as seen in related (2S,4S)-thiazolidine derivatives with orthogonal crystal systems (e.g., space group P21_121_121_1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between NMR and crystallographic data?

  • Methodological Answer : Discrepancies may arise from dynamic effects in solution (e.g., ring puckering) versus static solid-state structures. Use variable-temperature NMR to assess conformational flexibility (e.g., coalescence temperatures for methyl group signals). Cross-validate with DFT calculations (B3LYP/6-31G*) to model energy barriers between conformers. For crystallography, ensure high-resolution data (<1.0 Å) to detect subtle torsional angles, as demonstrated in (2S,4S)-thiazolidine structures with envelope conformations .

Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?

  • Methodological Answer :

  • Activation reagents : Use HOBt/DIC instead of EDCl to minimize carbodiimide-induced racemization.
  • Temperature control : Perform couplings at −20°C in DMF to slow base-catalyzed epimerization.
  • Additives : Add 2,4,6-collidine to scavenge acidic protons, preserving stereointegrity during Boc deprotection .
  • Monitoring : Track enantiomeric excess via chiral GC-MS after derivatization with Marfey’s reagent .

Q. How does the methyl group at C4 influence the compound’s conformational behavior in solution versus the solid state?

  • Methodological Answer : The C4-methyl group imposes steric constraints, favoring a chair conformation in piperidine rings. In solution (DMSO-d6_6), 1^1H NMR shows averaged signals due to rapid ring inversion (ΔG^‡ ~50 kJ/mol). In the solid state, X-ray data reveal locked envelope conformations with C4-methyl axial, stabilized by C–H···π interactions (3.0–3.5 Å) and hydrogen bonds (O–H···N, 2.8 Å) . Molecular dynamics simulations (AMBER) predict a 70:30 equilibrium between axial and equatorial methyl orientations .

Data Contradiction Analysis

Q. How should researchers address conflicting HPLC and NMR purity results for this compound?

  • Methodological Answer : Contradictions often arise from:

  • NMR solvent effects : Aggregation in CDCl3_3 may mask impurities. Re-analyze in DMSO-d6_6 to improve solubility.
  • HPLC detection limits : UV-inactive impurities (e.g., Boc-deprotection byproducts) require ELSD or CAD detectors.
  • Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard for absolute purity quantification .

Structural and Functional Insights

Q. What role does the Boc group play in modulating the compound’s reactivity in organocatalytic applications?

  • Methodological Answer : The Boc group sterically shields the piperidine nitrogen, reducing undesired nucleophilic side reactions. It also stabilizes transition states via weak C=O···H–N hydrogen bonds in asymmetric catalysis (e.g., Michael additions). Comparative studies with Cbz-protected analogs show 20% higher enantioselectivity for Boc derivatives due to reduced electron-withdrawing effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(2S,4S)-N-Boc-4-methyl-pipecolinic acid
Reactant of Route 2
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(2S,4S)-N-Boc-4-methyl-pipecolinic acid

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